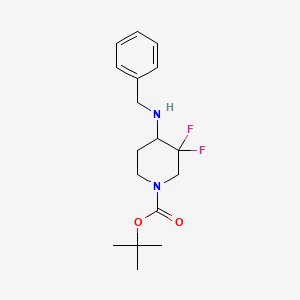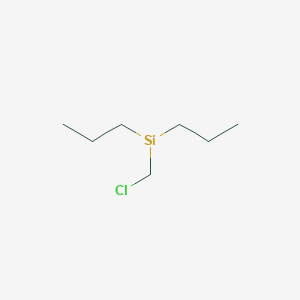
Butane-1,3-diamine dihydrochloride
説明
Butane-1,3-diamine dihydrochloride, also known as 1,3-butanediamine dihydrochloride, is a chemical compound with the molecular weight of 161.07 . It is a powder form substance . It is also known as 1,4-Diaminobutane or Putrescine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C4H12N2.2ClH/c1-4(6)2-3-5;;/h4H,2-3,5-6H2,1H3;2*1H . The compound has a molecular weight of 161.07 . The molecular formula of this compound is C4H12N2.2ClH . Physical And Chemical Properties Analysis
This compound is a powder form substance . Some of the physical properties of diamines include density, color, hardness, melting and boiling points, and electrical conductivity .科学的研究の応用
Molecular Interactions and Atmospheric Chemistry
Butane-1,3-diamine dihydrochloride plays a significant role in atmospheric chemistry, particularly in the formation of new particles through its interaction with sulfuric acid. A study by Elm et al. (2016) using computational methods found that dimethyl-substituted butane-1,4-diamine yields a staggering formation free energy when clustering with sulfuric acid, suggesting that such diamines could be key species in the initial step of new particle formation. The study also highlights the efficiency of diamines in stabilizing sulfuric acid clusters, potentially influencing atmospheric processes and cloud formation (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Catalytic Applications and Chemical Synthesis
In the realm of catalytic applications and chemical synthesis, Kopač et al. (2020) explored the dehydrogenation of butane over Cr2O3(0001) chromium oxide, providing insights into the catalytic conversion processes. Their multiscale modeling study detailed the reaction pathway of butane dehydrogenation, offering potential alternatives to conventional olefin production processes. This research presents a comprehensive understanding of the catalytic activity, selectivity to products, and catalyst deactivation, highlighting the industrial relevance of this compound in synthesizing various chemicals (Kopač, Lašič Jurković, Likozar, & Huš, 2020).
Synthetic Chemistry and Conformational Rigidity
This compound also finds its application in synthetic chemistry, particularly as a protective group in carbohydrate chemistry. Lence et al. (2008) reviewed the use of butane-1,2-diacetals, emphasizing the synthetic power of conformational rigidity and chirality stored in the diacetal backbone. This property is exploited in the synthesis of important building blocks for natural products or biologically interesting compounds, showcasing the chemical versatility of this compound derivatives (Lence, Castedo, & González‐Bello, 2008).
Safety and Hazards
Butane-1,3-diamine dihydrochloride is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
Butane-1,3-diamine dihydrochloride, also known as 1,3-diaminobutane, is a significant motif in natural products and serves as a building block in synthetic organic chemistry . .
Mode of Action
It is known that diamines, including 1,3-diamines, play crucial roles in various biological systems .
Biochemical Pathways
This compound may be involved in the synthesis of polyamines, similar to its structural analog, putrescine . Putrescine is synthesized biologically via two different pathways, both starting from arginine. In one pathway, arginine is converted into agmatine, catalyzed by the enzyme arginine decarboxylase (ADC). Agmatine is then transformed into N-carbamoylputrescine by agmatine imino hydroxylase (AIH) .
Result of Action
Diamines are known to play crucial roles in various biological systems .
特性
IUPAC Name |
butane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c1-4(6)2-3-5;;/h4H,2-3,5-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHAAVOFLUOLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide](/img/structure/B3210305.png)
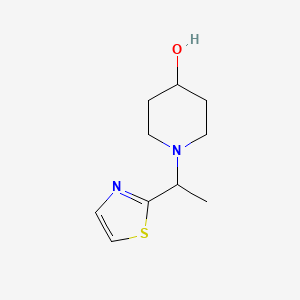
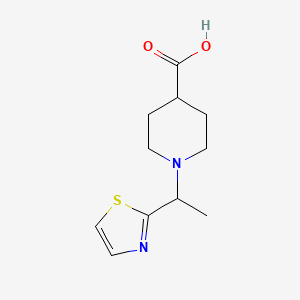
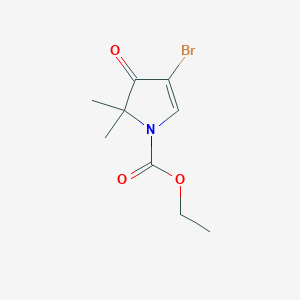


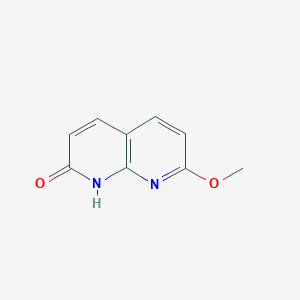


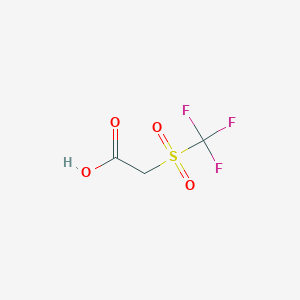
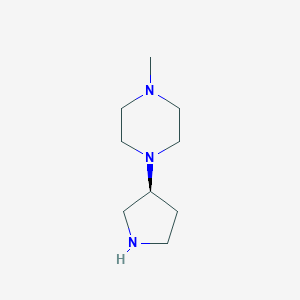
![2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol](/img/structure/B3210389.png)
